molecular formula C8H2F4O2 B1354489 2,3,5,6-Tetrafluoroterephthalaldehyde CAS No. 3217-47-8

2,3,5,6-Tetrafluoroterephthalaldehyde

Cat. No. B1354489
Key on ui cas rn: 3217-47-8
M. Wt: 206.09 g/mol
InChI Key: WJHRAPYKYJKACM-UHFFFAOYSA-N
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Patent
US07790931B2

Procedure details

From the toluene extract, a small amount of a sample was withdrawn, and it was subjected to GC analysis. As a result of the analysis, a peak of the tetrafluoroterephthalonitrile as a raw material was below the detection limit, and the amount of tetrafluoroterephthalaldehyde was 68.9 mol %. On the other hand, the aqueous phase was neutralized and then subjected to GC analysis. As a result of the analysis, presence of 14.8 mol % of 2,3,5,6-tetrafluorobenzylamine was confirmed. The results are set forth in Table 1.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
raw material
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:7]([C:8]#[N:9])=[C:6]([F:10])[C:5]([F:11])=[C:4](C#N)[C:3]=1[F:14].FC1C(C=O)=C(F)C(F)=C(C=O)C=1F>>[F:1][C:2]1[C:3]([F:14])=[CH:4][C:5]([F:11])=[C:6]([F:10])[C:7]=1[CH2:8][NH2:9]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(C(=C(C(=C1C#N)F)F)C#N)F
Step Two
Name
raw material
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(C(=C(C(=C1C=O)F)F)C=O)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
From the toluene extract
CUSTOM
Type
CUSTOM
Details
a small amount of a sample was withdrawn
CUSTOM
Type
CUSTOM
Details
As a result of the analysis

Outcomes

Product
Name
Type
product
Smiles
FC1=C(CN)C(=C(C=C1F)F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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